

## In-Depth Technical Guide to Methyl 2phenylpropionate

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Compound of Interest		
Compound Name:	Methyl 2-phenylpropionate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 2-phenylpropionate**, a significant organic compound with applications in chemical synthesis. The following sections detail its chemical identity, synthesis protocols, and its role as a synthetic intermediate.

## **Chemical Identity: CAS Number and Synonyms**

**Methyl 2-phenylpropionate** is a methyl ester of 2-phenylpropionic acid. It is identified by the CAS number 31508-44-8. For clarity and comprehensive literature searching, a list of its common synonyms is provided in the table below.

Parameter	Value
CAS Number	31508-44-8
Synonyms	Methyl 2-Phenylpropanoate, Methyl α- Methylbenzeneacetate, Methyl Hydratropate

It is crucial to distinguish **methyl 2-phenylpropionate** from the structurally similar methyl 2-methyl-2-phenylpropanoate (CAS Number: 57625-74-8), which is a key intermediate in the synthesis of various pharmaceuticals, including antiallergic agents.

## **Synthetic Protocols**



The synthesis of **methyl 2-phenylpropionate** and its derivatives can be achieved through several established methods in organic chemistry. Below are detailed experimental protocols for two common synthetic routes.

#### Fischer-Speier Esterification of 2-Phenylpropionic Acid

This is a classic acid-catalyzed esterification method.

#### Experimental Protocol:

- In a round-bottom flask, dissolve 2-phenylpropionic acid (8.4 g, 56 mmol) in methanol (180 ml).
- Carefully add concentrated sulfuric acid (2 ml) as a catalyst.
- Heat the reaction mixture at reflux for 4 hours.[1]
- After cooling to room temperature, concentrate the mixture in vacuo.[1]
- Pour the concentrated solution into approximately 100 ml of ice water.
- Extract the aqueous mixture with diethyl ether (3 x 150 ml).
- Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
- Purify the resulting oil by distillation to obtain pure **methyl 2-phenylpropionate**.[1]

A reported yield for this method is approximately 91%.[1]

## Alkylation of Methyl 2-phenylpropionate (to synthesize Methyl 2-methyl-2-phenylpropanoate)

This method demonstrates the utility of **methyl 2-phenylpropionate** as a starting material for the synthesis of more complex molecules, such as the aforementioned antihistamine



intermediate, methyl 2-methyl-2-phenylpropanoate. This procedure involves the formation of an enolate followed by alkylation.

#### Experimental Protocol:

- 1. Preparation of Lithium Diisopropylamide (LDA):
- In a flame-dried round-bottom flask under an argon atmosphere, cool a solution of diisopropylamine (9.07 g, 89.6 mmol) in anhydrous tetrahydrofuran (THF, 200 ml) to -30°C.
- Add n-butyllithium in hexane (1.44 N, 60.0 ml, 86.4 mmol) dropwise to the solution.
- Stir the mixture for 20 minutes at -30°C.[2]
- 2. Enolate Formation:
- To the freshly prepared LDA solution, add a solution of methyl 2-phenylpropionate (10.5 g, 64.0 mmol) in 10 ml of anhydrous THF and hexamethylphosphoramide (HMPA, 16.5 g, 92.0 mmol). Caution: HMPA is a known carcinogen and must be handled with appropriate safety precautions in a fume hood.[2]
- Stir the reaction mixture at -30°C for 10 minutes and then at 0°C for 45 minutes.
- 3. Alkylation:
- Cool the reaction mixture back down to -30°C.
- Add a solution of methyl iodide (13.6 g, 96.0 mmol) in anhydrous THF (30 ml).
- Stir the mixture at -30°C for 1 hour.[2]
- 4. Work-up:
- Quench the reaction by adding the mixture to a saturated aqueous solution of ammonium chloride (400 ml) and water (50 ml).
- Extract the mixture with ether (400 ml).
- Further extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over a suitable drying agent, and concentrate in vacuo to obtain the crude product.[2]

#### **Quantitative Data Summary**

The following table summarizes the quantitative data for the described synthetic methods.



Synthesis Method	Starting Material	Key Reagents	Solvent	Reaction Time	Reaction Temperat ure	Yield
Fischer- Speier Esterificati on	2- Phenylprop ionic acid	Methanol, Sulfuric Acid	Methanol	4 hours	Reflux	~91%
Alkylation to Methyl 2-methyl-2- phenylprop anoate	Methyl 2- phenylprop ionate	Diisopropyl amine, n- Butyllithium , Methyl lodide, HMPA	Tetrahydrof uran	~3 hours	-30°C to 0°C	Not explicitly stated, but a common high- yielding reaction.

# Applications in Drug Development and Organic Synthesis

While direct biological activity or involvement in specific signaling pathways for **methyl 2- phenylpropionate** is not extensively documented in the provided search results, its primary
and significant role is as a chemical intermediate in the synthesis of more complex and
biologically active molecules.

Notably, the derivative, methyl 2-methyl-2-phenylpropanoate, is a key precursor in the synthesis of 2-methyl-2'-phenylpropionic acid derivatives, which have demonstrated promise as antihistamines.[2] This highlights the importance of **methyl 2-phenylpropionate** as a foundational building block in medicinal chemistry and drug discovery.

#### **Visualizations**

## **Experimental Workflow for Fischer-Speier Esterification**

The following diagram illustrates the key steps in the Fischer-Speier esterification of 2-phenylpropionic acid.





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Caption: Workflow for the synthesis of **methyl 2-phenylpropionate** via Fischer-Speier esterification.

### Synthetic Pathway from Methyl 2-phenylpropionate

This diagram outlines the logical progression from **methyl 2-phenylpropionate** to a key pharmaceutical intermediate.



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Caption: Synthetic utility of **methyl 2-phenylpropionate** in the synthesis of a pharmaceutical intermediate.

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#### References



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